Glutamyl-glycyl-arginine-4-nitroanilide

説明

Synthesis Analysis

The synthesis of related peptides involves the use of photolabile precursors and o-nitrobenzyl derivatives. These compounds can be photolyzed by UV irradiation to release free amino acid amides and aromatic nitroso side products. The rates of these reactions are affected by pH and the α-substituent of the o-nitrobenzyl protecting group, indicating a nuanced control over the synthesis process (Ramesh et al., 1993).

Molecular Structure Analysis

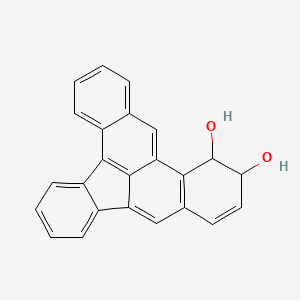

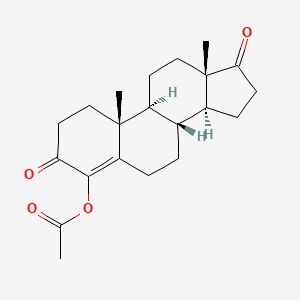

The molecular structure of glutamyl-glycyl-arginine-4-nitroanilide and related peptides can be studied through X-ray crystallography and NMR. For instance, arginine and glutamate form crystalline complexes, revealing specific ion-pair interactions and hydrogen bonding patterns that stabilize their structure (Bhat & Vijayan, 1977).

Chemical Reactions and Properties

The chemical properties of this compound involve its participation in various reactions, such as hydrolysis and transpeptidation, catalyzed by enzymes like gamma-glutamyltranspeptidase (GGT). These reactions are crucial for understanding the functional roles of such peptides in biological systems (Lherbet et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of this compound are critical for its application in various biochemical assays. These properties can be influenced by the peptide's structure and the presence of functional groups that interact with solvents and other molecules.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and the types of chemical bonds it forms, are essential for its functionality in enzymatic reactions and as a substrate in biochemical studies. The peptide's ability to undergo specific reactions with enzymes, such as GGT, highlights its utility in probing the mechanisms of enzyme action and substrate specificity (Lherbet et al., 2003).

科学的研究の応用

Metabolism and Nutritional Role

Glutamyl-glycyl-arginine-4-nitroanilide, as part of the arginine metabolism, plays a crucial role in various biological processes. Arginine, derived from glutamine, glutamate, and proline, is vital for detoxification, reproductive, cardiovascular, and immune functions. Its impact extends to facilitating wound healing, enhancing insulin sensitivity, and maintaining tissue integrity (Wu et al., 2009).

Cancer Cell Metabolism

In cancer research, the metabolism of compounds like this compound is significant. γ-Glutamyltransferase activity, which involves similar compounds, affects the cytotoxicity of certain metabolites in lung cancer cells. This reveals the complexity of action of such compounds and their potential use in targeting cancer metabolism (Corti et al., 2019).

Impact on Amino Acid Transport

This compound analogs are used to study the inhibition of amino acid transporters in human cancer cell lines. These studies help in understanding how cancer cells metabolize and utilize amino acids, which is crucial for developing targeted cancer therapies (Chiu et al., 2017).

Enzymatic Research

The enzyme γ-Glutamyltranspeptidase (GGT), which acts on compounds like this compound, is studied for its role in amino acid transfer and hydrolysis. Insights gained from such research are applied in food industry and biotechnological applications (Minami et al., 2003).

Nutritional Supplementation in Critical Care

In critical care medicine, the interplay between glutamine and arginine, components of this compound, is researched for their potential as nutritional supplements. These amino acids are key in modulating immune responses and overall patient recovery (Vermeulen et al., 2007).

Safety and Hazards

The safety data sheet for “gamma-L-Glutamyl-4-nitroanilide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear . Thermal decomposition can lead to the release of irritating gases and vapors .

特性

IUPAC Name |

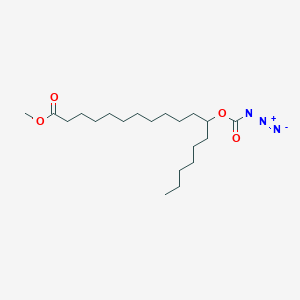

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-18(32)14(2-1-9-23-19(21)22)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14,25H,1-2,7-10,20H2,(H,24,31)(H,29,30)(H4,21,22,23)(H,26,28,32)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJWAINRAUKUPU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986975 | |

| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67615-71-8 | |

| Record name | Glutamyl-glycyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067615718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one](/img/structure/B1211412.png)

![(5aS,6S)-5a-methyl-4,5,6,7,10,11-hexahydro-[1]benzothiolo[4,5-h]isothiochromen-6-ol](/img/structure/B1211419.png)